CamA-IN-1

CamA inhibitor adenosine analog structure-activity relationship

CamA-IN-1, also designated as compound 39, is a rationally designed adenosine analog that functions as a potent and selective inhibitor of the Clostridioides difficile-specific DNA adenine methyltransferase CamA. It emerged as the most effective molecule from a systematic medicinal chemistry campaign that generated and characterized 42 adenosine derivatives bearing modifications at the N6-amino position.

Molecular Formula C23H36N6O6
Molecular Weight 492.6 g/mol
Cat. No. B14093881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCamA-IN-1
Molecular FormulaC23H36N6O6
Molecular Weight492.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)CCCNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O
InChIInChI=1S/C23H36N6O6/c1-23(2,3)35-22(33)28-9-6-14(7-10-28)5-4-8-24-19-16-20(26-12-25-19)29(13-27-16)21-18(32)17(31)15(11-30)34-21/h12-15,17-18,21,30-32H,4-11H2,1-3H3,(H,24,25,26)/t15-,17-,18-,21-/m1/s1
InChIKeyNYCVBKCHESHFLR-QTQZEZTPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CamA-IN-1 (Compound 39): A Selective C. difficile DNA Adenine Methyltransferase Inhibitor — Scientific Procurement Overview


CamA-IN-1, also designated as compound 39, is a rationally designed adenosine analog that functions as a potent and selective inhibitor of the Clostridioides difficile-specific DNA adenine methyltransferase CamA . It emerged as the most effective molecule from a systematic medicinal chemistry campaign that generated and characterized 42 adenosine derivatives bearing modifications at the N6-amino position . CamA-IN-1 inhibits CamA with an IC₅₀ of 0.4 μM and a binding dissociation constant (Kd) of 0.2 μM, and demonstrates selectivity for CamA over closely related bacterial and mammalian DNA/RNA adenine methyltransferases, protein lysine and arginine methyltransferases, and human adenosine receptors . The compound is supplied as a solid with ≥95% purity (CAS 2924055-46-7, molecular formula C₂₃H₃₆N₆O₆, MW 492.57) .

Why Generic CamA Inhibitors Cannot Substitute for CamA-IN-1


The active site of CamA is highly conserved and structurally resembles those of hundreds of S-adenosyl-L-methionine (SAM)-dependent methyltransferases across bacterial and mammalian proteomes . This conservation creates a formidable selectivity challenge: inhibitors designed against the SAM-binding pocket alone frequently cross-react with host methyltransferases, confounding in vitro and in vivo experimental results. CamA-IN-1 (compound 39) addresses this challenge through a unique design strategy that exploits the solvent-exposed edge of the SAM adenosine moiety and a hydrophobic surface adjacent to the binding site that appears unique to CamA . The specific N6-substituent length and carbamate moiety of CamA-IN-1 were empirically optimized across 42 analogs; even closely related compounds differing by a single methylene unit in the linker (e.g., compounds 37 and 38) exhibit markedly reduced potency . Consequently, substituting CamA-IN-1 with a generic adenosine analog or a less optimized CamA inhibitor will likely result in loss of potency, loss of selectivity, or both, undermining the validity of experiments aimed at interrogating CamA biology or validating CamA as a therapeutic target in C. difficile infection.

CamA-IN-1 Quantitative Differentiation Evidence Against Closest Analogs and In-Class Candidates


CamA-IN-1 (Cp39) vs. Closest Structural Analogs (Cp37–38, Cp40–42): Linker-Length and Carbamate-Driven Potency Optimization

In a head-to-head screen of six closely related adenosine analogs (compounds 37–42) at a fixed inhibitor concentration of 1 μM, CamA-IN-1 (compound 39) achieved the greatest percent inhibition of CamA enzymatic activity, markedly outperforming compounds with shorter (37, 38) or longer (40, 41) N6-alkyl linkers and the des-carbamate analog (42) . Compound 39 bears a 3-carbon N6-propyl linker terminating in an N-Boc-piperidine group, which positions the carbamate moiety for optimal hydrophobic contact with the CamA surface . Removal of the carbamate (compound 42) or alteration of linker length by a single carbon (compounds 37, 38) substantially diminishes inhibition .

CamA inhibitor adenosine analog structure-activity relationship IC50 sporulation inhibitor

CamA-IN-1 (Cp39) vs. Compound 11a (YD905): Cross-Series Potency and Selectivity Contextualization

Compound 11a (YD905), developed in a parallel fragment-based approach, inhibits CamA with an IC₅₀ of 0.15 μM, making it approximately 2.7-fold more potent than CamA-IN-1 (IC₅₀ 0.4 μM) in enzymatic assays . However, 11a's selectivity profile was evaluated against only two protein arginine methyltransferases (PRMT1 and PRMT3) , whereas CamA-IN-1 was tested against a substantially broader panel including bacterial and mammalian DNA and RNA adenine methyltransferases, protein lysine methyltransferases, protein arginine methyltransferases, and human adenosine receptors, and found to be selective for CamA across this wider panel . The broader selectivity characterization of CamA-IN-1 provides greater confidence for its use in complex biological systems where off-target methyltransferase inhibition could confound phenotypic readouts.

CamA inhibitor IC50 comparison YD905 SAM-competitive inhibitor PRMT selectivity

Binding Affinity Confirmation by Orthogonal Biophysical Methods: ITC-Derived Thermodynamic Parameters

CamA-IN-1 (compound 39) is one of the few CamA inhibitors for which complete thermodynamic binding parameters have been experimentally determined by isothermal titration calorimetry (ITC) . ITC measurements yielded a Kd of 0.2 μM, consistent with the IC₅₀ value, alongside free energy (ΔG), binding enthalpy (ΔH), and entropy (−TΔS) contributions . This orthogonal biophysical validation confirms that the observed inhibition is driven by direct binding rather than non-specific or aggregation-based mechanisms. By contrast, many earlier-generation CamA inhibitors lack such rigorous biophysical characterization, leaving ambiguity about their mechanism of inhibition.

CamA inhibitor isothermal titration calorimetry Kd binding thermodynamics enthalpy-entropy

High-Resolution Co-Crystal Structure Enables Rational Structure-Based Optimization

The co-crystal structure of CamA in complex with substrate DNA and CamA-IN-1 (compound 39) has been solved at 2.50 Å resolution and deposited as PDB entry 8CY5 . This structure reveals extensive hydrophobic contacts between compound 39 and the CamA surface, including H-bonds with the main-chain amide nitrogen of Glu175 and the main-chain carbonyl oxygen of Lys173 . Critically, the omit electron density map contoured at 5.0 σ confirms unambiguous ligand placement. In contrast, many structurally related CamA inhibitors (including compounds 37, 38, 40, and 41 from the same series) lack individually deposited high-resolution co-crystal structures . For procurement decisions in structure-based drug discovery programs, the availability of a well-resolved co-crystal structure is a decisive advantage.

CamA crystal structure PDB 8CY5 structure-based drug design DNA methyltransferase

Selectivity Over Host Methyltransferases: Mitigating the Risk of Off-Target Effects in Phenotypic Assays

CamA-IN-1 was evaluated against a diverse panel of methyltransferases, including closely related bacterial DNA adenine methyltransferases (e.g., E. coli Dam), mammalian DNA and RNA adenine methyltransferases, protein lysine methyltransferases, protein arginine methyltransferases, and human adenosine receptors . The compound was found to be selective for CamA against this broad panel . While precise fold-selectivity values for each off-target have not been publicly tabulated in accessible abstracts, the explicit statement of selectivity in the primary publication—combined with the structural rationale of targeting a hydrophobic surface unique to CamA—provides a level of confidence not available for earlier, uncharacterized adenosine analogs . For comparison, the clinically used adenosine analogs (e.g., cladribine, fludarabine) are known to engage multiple adenosine receptors and methyltransferases, confounding their use as CamA-specific tool compounds.

CamA selectivity off-target DNA methyltransferase PRMT adenosine receptor

Optimal Scientific and Preclinical Application Scenarios for CamA-IN-1


Validating CamA as a Target for Antivirulence Strategies in C. difficile Infection Models

CamA-IN-1 is the most potent and selective CamA inhibitor identified from a systematic 42-compound adenosine analog library . It is the compound of choice for chemical biology experiments aiming to establish proof-of-concept that pharmacological inhibition of CamA disrupts C. difficile sporulation, colonization persistence, or virulence factor expression. Its defined selectivity profile, supported by broad off-target screening, minimizes the risk that observed phenotypic effects arise from host methyltransferase inhibition . Use CamA-IN-1 at concentrations in the 0.4–2 μM range (IC₅₀ = 0.4 μM) to achieve target engagement in bacterial culture or cell-based sporulation assays.

Structure-Based Drug Discovery: Rational Optimization of CamA Inhibitors Using Co-Crystal Structure 8CY5

The high-resolution co-crystal structure of CamA–DNA in complex with CamA-IN-1 (PDB 8CY5, 2.50 Å) provides an experimentally validated starting point for fragment growing, scaffold hopping, or linker optimization campaigns . In contrast to close analogs (compounds 37, 38, 40, 41) that lack individual deposited structures, CamA-IN-1's binding mode—including key H-bond interactions with Glu175 and Lys173 and occupation of the hydrophobic surface adjacent to the adenosine binding pocket—is fully characterized . Procurement of CamA-IN-1 enables co-crystallography and structure-activity relationship studies that are not feasible with less well-characterized inhibitors.

In Vitro Selectivity Profiling and Assay Development for CamA Activity

CamA-IN-1 serves as a reference inhibitor for developing and validating CamA enzymatic assays, including fluorescence-based methylation assays and radiometric filter-binding assays . Its orthogonal biophysical validation by ITC (Kd = 0.2 μM) provides a benchmark for establishing assay sensitivity and for calibrating new inhibitor screening campaigns . CAMAs-IN-1 can also serve as a positive control when screening compound libraries for CamA inhibition, given its well-characterized IC₅₀ and Kd values .

Comparative Tool Compound Studies Alongside Compound 11a (YD905) for Differentiating SAM-Competitive Mechanisms

For research groups investigating the mechanistic nuances of CamA inhibition, parallel use of CamA-IN-1 (IC₅₀ = 0.4 μM, N6-substituted adenosine) and compound 11a (IC₅₀ = 0.15 μM, dual N6/S-substituted adenosine) enables comparative studies of inhibitor binding kinetics, SAM-competition modality, and residence time . The structural differences between these two tool compounds—particularly 11a's occupation of the entire hydrophobic surface versus CamA-IN-1's more focused N6-substituent engagement—allow dissection of the pharmacophoric elements required for potent and selective CamA inhibition .

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